2-Chloro-1-(quinolin-6-YL)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-quinolin-6-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2 |
InChI Key |
BPXGZBYUUKFWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)CCl)N=C1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 2 Chloro 1 Quinolin 6 Yl Ethanone
Reactions at the α-Chloro Ketone Moiety
The α-chloro ketone group is a highly reactive functional group that readily participates in several types of reactions, serving as a cornerstone for building molecular complexity.
The chlorine atom, being adjacent to an electron-withdrawing carbonyl group, is an excellent leaving group, making the α-carbon highly susceptible to attack by nucleophiles. This classic SN2 reaction pathway allows for the introduction of a wide variety of functional groups.
Common nucleophiles that can displace the chloride include:
Amines: Reaction with primary or secondary amines yields α-amino ketones.
Thiols: Thiolates can displace the chloride to form α-thio ketones.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed. researchgate.net
Thiourea: Thiourea can react with α-chloro ketones to form aminothiazole derivatives, a common strategy in heterocyclic synthesis. researchgate.netnih.gov
These substitution reactions are fundamental in creating new derivatives from 2-chloro-1-(quinolin-6-yl)ethanone, providing a straightforward method for attaching different molecular fragments.
The protons on the α-carbon of the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. The formation of an enolate from this compound opens up another avenue for derivatization, allowing for reactions such as alkylation or aldol (B89426) condensations at the α-position, although the presence of the chlorine atom can lead to competing reactions like Favorskii rearrangement under certain basic conditions.
The α-chloro ketone moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.
A prominent example is the Hantzsch thiazole (B1198619) synthesis , where an α-halo ketone reacts with a thioamide, such as thiourea, to form a thiazole ring. In the case of this compound, this reaction would yield a 2-amino-4-(quinolin-6-yl)thiazole derivative. This method is a cornerstone in the synthesis of substituted thiazoles, which are important scaffolds in medicinal chemistry.
Other cyclization strategies include reactions with binucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of six-membered rings like pyridazines, while condensation with 1,2-diamines can yield diazepines. These cyclization reactions are critical for building complex, polycyclic systems that incorporate the quinoline (B57606) core. researchgate.netnih.gov
Transformations Involving the Quinoline Nucleus
The quinoline ring is an aromatic system that can also undergo various chemical transformations, although its reactivity is influenced by the deactivating nature of the chloroacetyl substituent. nih.gov
The quinoline ring system allows for functionalization at several positions, with electrophilic and nucleophilic substitutions being the primary methods. nih.gov
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophiles due to the nitrogen atom. However, under harsh conditions, reactions like nitration and sulfonation can occur. uop.edu.pk Substitution typically takes place on the benzene (B151609) ring portion, favoring positions C-5 and C-8. uop.edu.pktutorsglobe.com
Nucleophilic Aromatic Substitution: The pyridine (B92270) half of the quinoline ring is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. tutorsglobe.com If a good leaving group is present at these positions, it can be displaced by nucleophiles. For example, 4-chloroquinolines readily react with amines, hydrazines, and other nucleophiles. researchgate.netmdpi.com While the parent compound of this article has the chloro group on the side chain, derivatives can be synthesized to have leaving groups on the ring itself, enabling this type of chemistry.
The reactivity of the quinoline nucleus mirrors that of pyridine and benzene. The pyridine ring is generally resistant to electrophilic attack but susceptible to nucleophilic substitution, especially at positions 2 and 4. tutorsglobe.com Conversely, the benzene ring portion undergoes electrophilic substitution more readily, typically at positions 5 and 8. uop.edu.pktutorsglobe.com
Addition reactions can also occur. For instance, the nitrogen atom can be N-alkylated or N-oxidized. Reduction of the quinoline ring is also possible. Catalytic hydrogenation can reduce the pyridine ring selectively under mild conditions, while more vigorous conditions can lead to the reduction of both rings to form decahydroquinoline. uop.edu.pk
Synthesis of Diverse this compound Derivatives
The presence of the reactive α-chloroacetyl group and the quinoline core in this compound provides a versatile platform for the synthesis of a wide array of derivatives. These derivatization strategies are crucial for developing new compounds with potential applications in medicinal chemistry and material science.
The α-haloketone moiety of this compound is a key synthon for the construction of various fused heterocyclic systems through cyclization reactions with appropriate binucleophilic reagents.
Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.combeilstein-journals.org In the context of this compound, this can be adapted by first reacting it with a suitable partner to form a 1,3-dicarbonyl intermediate, which then undergoes cyclization with hydrazine or its derivatives to yield the pyrazole (B372694) ring fused or appended to the quinoline core. youtube.combeilstein-journals.orgnih.govnih.govorganic-chemistry.org The Knorr pyrazole synthesis is a classic example of this transformation. youtube.com
Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting 1,3-dicarbonyl compounds or their equivalents with amidines. organic-chemistry.org For instance, the reaction of a chalcone (B49325) derivative of this compound with guanidine (B92328) nitrate (B79036) in the presence of a base can lead to the formation of a pyrimidine ring. ias.ac.in This approach allows for the introduction of diverse substituents on the pyrimidine ring. organic-chemistry.orgias.ac.ingrowingscience.comresearchgate.net
Oxadiazoles (B1248032): The synthesis of 1,2,4-oxadiazoles can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives. nih.govijper.orgnih.gov For example, a nitrile precursor derived from the quinoline core can be converted to an amidoxime, which is then cyclized with an appropriate acid to form the 1,2,4-oxadiazole (B8745197) ring. nih.gov Another route involves the one-pot reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org 1,3,4-Oxadiazoles can be synthesized from the reaction of hydrazides with orthoesters. eresearchco.com
Thiazoles: The Hantzsch thiazole synthesis is a common method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgnih.gov this compound can directly participate in this reaction with various thioamides to yield 2,4-disubstituted thiazoles attached to the quinoline-6-yl moiety. organic-chemistry.orgnih.govresearchgate.net This reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov
Oxazines: The synthesis of 1,3-oxazine derivatives can be accomplished through the acid-catalyzed reaction of chalcones with urea (B33335). humanjournals.com Chalcones derived from this compound can be cyclized with urea to form the corresponding oxazine (B8389632) derivatives. humanjournals.comresearchgate.net
Quinazolines: Quinazolines can be synthesized through various methods, including the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with amines or other nitrogen-containing reagents. organic-chemistry.orgnih.govnih.gov For instance, a derivative of this compound could be elaborated to a 2-aminobenzoyl derivative, which can then undergo cyclization to form a quinazoline (B50416) ring fused to another heterocyclic system. organic-chemistry.orgnih.govorganic-chemistry.orgbit.edu.cn
The following table summarizes the key reactants and resulting fused heterocycles from this compound.
| Starting Material from this compound | Reagent | Fused Heterocycle |
| 1,3-Dicarbonyl derivative | Hydrazine | Pyrazole |
| Chalcone derivative | Guanidine | Pyrimidine |
| Amidoxime derivative | Carboxylic acid | 1,2,4-Oxadiazole |
| α-Haloketone | Thioamide | Thiazole |
| Chalcone derivative | Urea | Oxazine |
| 2-Aminobenzoyl derivative | Amine | Quinazoline |
The chloro group in this compound is susceptible to nucleophilic substitution by amines and amides, leading to the formation of amination and amidation products, respectively. organic-chemistry.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. For instance, reacting this compound with a primary or secondary amine would yield the corresponding α-amino ketone. Similarly, reaction with an amide can lead to the formation of an N-acylated derivative. These reactions expand the chemical space accessible from this starting material. organic-chemistry.org
The versatile reactivity of this compound allows for its incorporation into hybrid molecules containing other pharmacologically active moieties (pharmacophores). organic-chemistry.orgeresearchco.com This strategy aims to combine the biological activities of different pharmacophores to create new molecules with enhanced or novel therapeutic properties. For example, the chloroacetyl group can be used as a linker to attach other heterocyclic rings, such as oxadiazoles or pyrimidines, which are known to possess a wide range of biological activities. ias.ac.ineresearchco.com This approach has been successfully employed to synthesize quinoline-pyrimidine-morpholine hybrids and quinoline-oxadiazole conjugates. ias.ac.ineresearchco.com
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.
Several fundamental reaction mechanisms are involved in the derivatization of this compound.
Michael Addition: In the formation of some heterocyclic rings, a Michael addition of a nucleophile to an α,β-unsaturated ketone (chalcone) derived from this compound can be a key step. This is often followed by an intramolecular cyclization.
Schiff Base Formation: The reaction of the ketone carbonyl group with a primary amine leads to the formation of a Schiff base (imine). This is a common intermediate in the synthesis of many nitrogen-containing heterocycles. For example, in the synthesis of certain pyrazoles, the initial reaction between a 1,3-dicarbonyl compound and hydrazine involves the formation of a hydrazone, a type of Schiff base. nih.gov
Dehydration: Dehydration reactions are frequently involved in the final step of heterocycle formation, leading to the creation of an aromatic ring. For example, the cyclization to form pyrazoles often involves the elimination of a water molecule.
Oxidative Cyclization: In some synthetic pathways, an oxidative cyclization step is required to form the final heterocyclic product. This can be achieved using various oxidizing agents. For instance, the synthesis of certain quinazolines may involve an oxidation step to form the aromatic quinazoline ring. nih.gov
The identification of reaction intermediates provides valuable insights into the reaction mechanism. In the synthesis of fused heterocycles from this compound, several key intermediates can be proposed or isolated.
In the formation of pyrazoles from 1,3-diketones and hydrazine, an initial adduct is formed, which then undergoes cyclization and dehydration to yield the final pyrazole. nih.gov
The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration. nih.govnih.gov
In the Hantzsch thiazole synthesis, the initial reaction between the α-haloketone and the thioamide forms a hydroxythiazoline intermediate, which then dehydrates to the thiazole.
The following table outlines some of the key reaction intermediates in the synthesis of various heterocycles.
| Heterocycle | Key Intermediate |
| Pyrazole | Hydrazone/Enamine |
| 1,2,4-Oxadiazole | O-Acylamidoxime |
| Thiazole | Hydroxythiazoline |
| Quinazoline | Schiff Base |
Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 Quinolin 6 Yl Ethanone and Its Derivatives
Comprehensive Spectroscopic Data Analysis
Spectroscopic analysis provides the fundamental data required to confirm the identity and purity of synthesized quinoline (B57606) derivatives. Each technique offers unique insights into the molecular structure.
FT-IR spectroscopy is a crucial tool for identifying the characteristic functional groups present in 2-Chloro-1-(quinolin-6-YL)ethanone. The analysis of its derivatives reveals key vibrational frequencies that confirm the molecular structure.
The most prominent absorption band is associated with the carbonyl (C=O) group of the ethanone (B97240) moiety. In various quinoline derivatives, this stretching vibration typically appears in the range of 1632 to 1718 cm⁻¹. nih.govrsc.orgorientjchem.orgsemanticscholar.org For instance, in 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, the C=O stretch is observed around 1682 cm⁻¹. orientjchem.org The six-membered lactam of a quinolin-2(1H)-one derivative shows a C=O stretch at 1659 cm⁻¹, while its ester carbonyl appears at 1732 cm⁻¹. mdpi.com
Vibrations corresponding to the quinoline ring system are also evident. The C=C and C=N stretching vibrations within the aromatic framework typically occur in the 1500–1600 cm⁻¹ region. nih.govmdpi.com Specifically, bands around 1555–1541 cm⁻¹ and 1537–1526 cm⁻¹ are attributed to C=C bonds. nih.gov The C-Cl stretching vibration, a key feature of the title compound, is generally found in the lower frequency region, often around 758-814 cm⁻¹. orientjchem.orgniscpr.res.in
Table 1: Characteristic FT-IR Absorption Bands for Quinoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|
| Carbonyl (C=O) Stretch (ketone) | 1681 - 1718 | rsc.orgorientjchem.org |
| Carbonyl (C=O) Stretch (lactam) | 1620 - 1660 | semanticscholar.orgmdpi.comrsc.org |
| Carbonyl (C=O) Stretch (ester) | ~1732 | mdpi.com |
| Aromatic C=C/C=N Stretch | 1500 - 1600 | nih.govmdpi.com |
| C-Cl Stretch | 750 - 820 | orientjchem.orgniscpr.res.in |
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of this compound and its derivatives.
¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon of the ethanone group is typically the most downfield signal, appearing around δ 188-202 ppm. rsc.org The carbon atoms of the quinoline ring resonate in the δ 115–158 ppm range. rsc.orgrsc.org For 6-chloroquinolin-2(1H)-one, the carbon signals are observed between δ 117.43 and 162.17 ppm. rsc.org The carbon of the chloromethyl group is expected in the aliphatic region.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the precise assignment of signals, especially for complex substituted quinoline systems. mdpi.comresearchgate.net
Table 2: Representative NMR Data for Substituted Quinoline Cores
| Nucleus | Compound Type | Chemical Shift Range (δ ppm) | Source(s) |
|---|---|---|---|
| ¹H | Quinoline Aromatic Protons | 7.0 - 9.0 | niscpr.res.inrsc.org |
| ¹H | Acetaldehyde Proton (-CHO) | ~9.8 | rsc.org |
| ¹³C | Carbonyl Carbon (C=O) | 188 - 202 | rsc.org |
| ¹³C | Quinoline Aromatic Carbons | 115 - 158 | rsc.orgrsc.org |
HRMS is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. niscpr.res.in The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at two mass units higher than the molecular ion has an intensity approximately one-third of the molecular ion peak. libretexts.org
The fragmentation pattern in mass spectrometry provides structural information. For ketones, a common fragmentation is the alpha-cleavage on either side of the carbonyl group. libretexts.org For the title compound, this could lead to the loss of the •CH₂Cl radical or the formation of the quinolin-6-ylcarbonylium ion. Another expected fragmentation pathway involves the loss of a chlorine atom. The stable aromatic quinoline ring often results in a strong molecular ion peak. libretexts.org
UV-Visible spectroscopy provides insights into the electronic structure of the molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* electronic transitions within the conjugated aromatic system. researchgate.netresearchgate.net Typically, quinoline derivatives show multiple absorption bands. mdpi.com For instance, a synthesized quinoline compound exhibited absorption peaks at 207, 237, and 319 nm, corresponding to these transitions. nih.gov The introduction of substituents, such as the chloroacetyl group, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity, reflecting alterations in the electronic environment and extent of conjugation. mdpi.comresearchgate.net The n→π* transition, often of lower intensity, involves the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net
Advanced Structural Elucidation Techniques
For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the definitive method.
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
The three-dimensional structure and conformational preferences of this compound and its derivatives are dictated by a balance of intramolecular interactions and steric constraints. The quinoline core itself is an essentially planar and rigid aromatic system. nih.gov However, the chloroacetyl substituent attached at the C-6 position possesses significant conformational flexibility due to rotation around the single bonds connecting it to the quinoline ring.
Detailed structural studies, primarily using X-ray crystallography and advanced NMR spectroscopy, on related quinoline derivatives provide insight into the likely conformations and non-covalent interactions governing the structure of the title compound.
Conformational Preferences and Steric Effects
The orientation of the ethanone group relative to the quinoline ring is a key conformational feature. In analogous structures, such as 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinol-yl]ethanone, the acetyl substituent is significantly twisted out of the plane of the quinoline ring. nih.gov This twisting is a result of steric hindrance between the carbonyl oxygen and methylene (B1212753) protons of the side chain and the hydrogen atom at the C-5 position of the quinoline ring.
Studies on 6-substituted quinoline derivatives have shown that the position of the substituent plays a critical role in both intra- and intermolecular interactions. uncw.edu Compared to 8-substituted isomers, 6-substituted quinolines exhibit different patterns of π-π stacking, often favoring an anti-parallel conformation. uncw.edu The bulkiness of the substituent can create steric interference that influences these stacking arrangements. uncw.edu For this compound, the chloroacetyl group's size and electronegativity will similarly influence crystal packing and intermolecular associations.
| Torsion Angle | Value (°) | Compound | Reference |
| C-C-C-O (acetyl) | -78.27 (17) | 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinol-yl]ethanone | nih.gov |
| C-C-C-C (phenyl) | 110.11 (14) | 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinol-yl]ethanone | nih.gov |
| Dihedral Angle (acetyl-phenyl) | 58.01 (8) | 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinol-yl]ethanone | nih.gov |
Intramolecular Hydrogen Bonding
While this compound lacks classical hydrogen bond donors like -OH or -NH groups, weak intramolecular hydrogen bonds of the C-H···O or C-H···N type can play a role in stabilizing specific conformations. In the crystal structure of the related compound 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinol-yl]ethanone, intermolecular C-H···O contacts are observed, which mediate the formation of aggregates in the crystal lattice. nih.gov
In other quinoline derivatives, intramolecular hydrogen bonding is a dominant feature. For example, quinolone carboxylic acid derivatives exhibit strong intramolecular hydrogen bonds between a carbonyl oxygen and a carboxylic -OH group, leading to the formation of a stable quasi-ring. mdpi.com Similarly, hydroxyquinoline-chromene chalcones show intramolecular hydrogen bonding between a hydroxyl proton and a carbonyl oxygen, which can be studied by temperature-dependent NMR experiments. arkat-usa.org Although not as strong, analogous weak interactions between the methylene C-H groups of the ethanone moiety and the quinoline nitrogen (C-H···N) or the carbonyl oxygen (C-H···O) in the title compound could influence the rotational barrier of the side chain.
| Interaction Type | Description | Observed In | Reference |
| C-H···O | Intermolecular contacts forming centrosymmetric aggregates in the crystal structure. | 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinol-yl]ethanone | nih.gov |
| Cl···O | Intermolecular interaction (3.0508 (11) Å) connecting aggregates into a 2D array. | 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinol-yl]ethanone | nih.gov |
| O-H···O | Strong intramolecular hydrogen bond between carboxylic and carbonyl groups. | Quinolone carboxylic acid derivatives | mdpi.com |
| O-H···N | Intermolecular hydrogen bond observed in the crystalline phase. | 5-hydroxyquinoline | mdpi.com |
| O-H···Carbonyl | Intramolecular hydrogen bond between a hydroxyl proton and a carbonyl group oxygen. | Hydroxyquinoline-chromene chalcones | arkat-usa.org |
These interactions, though subtle, are crucial for determining the molecule's preferred three-dimensional shape, which in turn affects its electronic properties and potential for intermolecular recognition in condensed phases.
Theoretical and Computational Chemistry Studies of 2 Chloro 1 Quinolin 6 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nanobioletters.com It is widely employed to determine a molecule's optimized geometry, corresponding to its most stable conformation, and to calculate various electronic properties. nanobioletters.comniscpr.res.in For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or cc-pVDZ, are standard for structural and vibrational analysis. niscpr.res.inresearchgate.net
The process involves optimizing the molecule's ground state geometry to find the lowest energy structure. From this optimized geometry, various parameters can be calculated. In studies of similar quinoline compounds, DFT has been used to compute bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography where available. researchgate.net Furthermore, DFT is used to calculate vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. niscpr.res.inresearchgate.net
| Parameter | Typical Calculated Value |
| C=O Bond Length | ~1.22 Å |
| C-Cl Bond Length | ~1.78 Å |
| Quinoline Ring C-C Bond Lengths | ~1.37 - 1.42 Å |
| Quinoline Ring C-N Bond Lengths | ~1.32 - 1.38 Å |
| C-C-O Bond Angle | ~120° |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is a powerful tool for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.orgnih.gov
This methodology allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions (e.g., n → π* or π → π*). nih.govresearchgate.net For quinoline derivatives, TD-DFT calculations performed on the DFT-optimized geometry can predict the absorption maxima (λmax), which can then be correlated with experimental spectra recorded in different solvents. researchgate.net This synergy between theoretical prediction and experimental measurement is crucial for understanding a molecule's photophysical behavior. nih.gov
Table 2: Representative Data from TD-DFT Analysis (Note: This table illustrates the kind of information obtained from TD-DFT calculations on quinoline derivatives and is not specific to 2-Chloro-1-(quinolin-6-YL)ethanone.)
| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.10 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 3.55 | 0.08 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.20 | 0.45 | HOMO → LUMO+1 |
Electronic Properties and Reactivity Descriptors
From the fundamental outputs of DFT calculations, several electronic properties and reactivity descriptors can be derived to predict the chemical behavior of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov Analysis of the spatial distribution of the HOMO and LUMO provides insights into the reactive sites for electrophilic and nucleophilic attacks, respectively. researchgate.netresearchgate.net
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η).
These parameters are crucial for comparing the reactivity of different molecules within a series of compounds. researchgate.netnih.gov
Table 3: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Softness (S) | 1 / η | Capacity for electron acceptance |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nanobioletters.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on heteroatoms like oxygen or nitrogen. nanobioletters.comresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Hydrogen atoms bonded to electronegative atoms often show positive potential. The MEP surface provides a comprehensive picture of the molecule's reactivity hotspots. researchgate.netresearchgate.net
Computational Studies of Reaction Mechanisms
Detailed computational examinations of reaction mechanisms, such as transition state analysis and the modeling of intermediates, are crucial for understanding and optimizing the synthesis of quinoline derivatives. While specific studies focusing solely on the reaction mechanisms of this compound are not extensively detailed in the reviewed literature, computational approaches are broadly applied to understand the synthesis of the quinoline scaffold. For instance, the Vilsmeier-Haack reaction, a common method for synthesizing 2-chloro-3-formylquinolines, involves complex intermediates and transition states that can be elucidated through computational chemistry. Similarly, the Friedländer reaction, used to produce 2-arylquinoline derivatives, can be modeled to understand its mechanistic pathway.
Currently, specific transition state analyses and detailed reaction pathway energetics for the synthesis or reactions of this compound are not prominently available in publicly accessible research. Such studies would typically involve high-level quantum mechanical calculations to map the potential energy surface of a reaction, identifying the geometry and energy of transition states and intermediates. This information is vital for determining reaction kinetics and understanding the factors that control product formation.
The computational modeling of intermediates in the synthesis of quinoline derivatives is a powerful tool. For related compounds, density functional theory (DFT) calculations have been used to determine the electron density and geometry of intermediates, which helps in predicting their stability and reactivity. For example, in multi-step syntheses, understanding the structure of intermediates can explain the regioselectivity and stereoselectivity of subsequent reaction steps. However, specific computational models for intermediates directly leading to or derived from this compound are not described in the available literature.
In Silico Structure-Activity Relationship (SAR) and Molecular Docking
In silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in modern drug discovery. These computational techniques are widely applied to quinoline derivatives to predict their biological activity and identify potential therapeutic targets.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a docking score. Numerous studies have performed molecular docking on chloro-quinoline derivatives to evaluate their potential as inhibitors of various enzymes and receptors.
These studies reveal that both hydrogen bonding and hydrophobic interactions are critical for the binding of quinoline derivatives to their biological targets. For example, in the context of HIV reverse transcriptase, chloro-substituted quinoline compounds have shown potent activity, which is supported by their high docking scores and favorable binding interactions within the enzyme's active site. Similarly, docking studies of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids against the Plasmodium LDH receptor have identified promising lead molecules for antimalarial therapy.
Table 1: Molecular Docking Studies of Chloro-Quinoline Derivatives
| Compound/Derivative | Biological Target | Docking Score (kcal/mol) | Key Interactions & Findings |
|---|---|---|---|
| 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine | HIV Reverse Transcriptase (PDB: 4I2P) | -10.67 | Exhibited the highest affinity among the synthesized quinoline derivatives containing a pyrimidine (B1678525) moiety. |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (Mpro, PDB: 6LU7) | -5.4 to -8.0 | The parent compound (unsubstituted amine) formed four hydrogen bonds with GLU166, LEU141, CYS145, and GLY143. |
| 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid (ligand 3d) | Plasmodium LDH Receptor | -9.05 | Showed a maximum of five hydrogen bonding interactions, indicating it as a promising lead molecule. |
This table is for illustrative purposes and summarizes findings from different studies on various chloro-quinoline derivatives, not exclusively this compound.
Computational target prediction methods are increasingly used to identify the potential biological targets of small molecules, bridging gaps in experimental target identification. These methods often rely on the principle of chemical similarity, where compounds with similar structures are predicted to interact with similar biological targets. For quinoline derivatives, various in silico approaches have been used to identify potential targets.
Molecular docking studies have successfully identified and explored the binding sites of several key therapeutic targets for chloro-quinoline derivatives. These targets are implicated in a range of diseases, including infectious diseases, cancer, and inflammatory conditions. The identification of these targets and the elucidation of the specific binding interactions are crucial first steps in the rational design of new, more effective therapeutic agents.
Table 2: Potential Biological Targets for Chloro-Quinoline Derivatives Identified Through Molecular Docking
| Potential Biological Target | Therapeutic Area | Findings from Docking Studies |
|---|---|---|
| HIV Reverse Transcriptase | Antiviral (HIV/AIDS) | Chloro-quinoline derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors, showing good binding affinity in the enzyme's active site. |
| Plasmodium Lactate Dehydrogenase (LDH) | Antimalarial | Chloro-substituted quinoline carboxylic acids have shown strong binding to the LDH receptor of Plasmodium falciparum, suggesting a potential mechanism for their antimalarial activity. |
| Phosphatidylinositol 3-kinase (PI3Kα) | Anticancer | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been shown to dock effectively into the binding site of PI3Kα, a key enzyme in cancer cell signaling pathways. |
| COVID-19 Main Protease (Mpro) | Antiviral (COVID-19) | N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been investigated as potential inhibitors of the main protease of SARS-CoV-2. |
This table summarizes potential targets investigated for a range of chloro-quinoline derivatives and does not imply that this compound has been tested against all these targets.
Investigation of in Vitro Biological Activity and Mechanistic Insights for 2 Chloro 1 Quinolin 6 Yl Ethanone Derivatives
In Vitro Anti-Microbial Activity Profiling
Derivatives of the 2-chloroquinoline scaffold have been systematically evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.
A range of 2-chloroquinoline derivatives have demonstrated notable in vitro antibacterial activity. For instance, a series of compounds was screened for their ability to inhibit the growth of various bacterial strains at concentrations from 6.25 to 400 µg/ml. annexpublishers.comresearchgate.net Among the tested compounds, 4-(((2-Chloroquinolin-3-yl)methyl)amino)phenol showed potent activity, with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/ml. annexpublishers.comresearchgate.net
Further studies on related structures, such as (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives, revealed that compounds featuring a chloro substituent on the quinoline (B57606) moiety exhibited maximum activity against Staphylococcus aureus and Klebsiella pneumoniae. niscpr.res.in Similarly, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives showed better inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms compared to standard drugs. orientjchem.org Another study synthesized 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives and tested them against several bacteria, including Proteus mirabilis, E. coli, Bacillus subtilis, and Staphylococcus albus. nih.gov Certain compounds within this series displayed good activity against S. albus, P. mirabilis, and E. coli. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound Name | Bacterial Strain | Activity Measurement | Result |
|---|---|---|---|
| 4-(((2-Chloroquinolin-3-yl)methyl)amino)phenol | Multiple strains | MIC | 12.5 µg/ml annexpublishers.comresearchgate.net |
| (E)-N-((2-chloro-6-chloro quinolin-3-yl)methylene) derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Qualitative Activity | Maximum activity niscpr.res.in |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus, Escherichia coli | Qualitative Activity | Potent activity orientjchem.org |
The antifungal potential of 2-chloroquinoline derivatives has also been investigated. In one study, synthesized derivatives were screened against various fungal strains, demonstrating their potential to inhibit fungal growth. annexpublishers.comresearchgate.net A series of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines were evaluated against Aspergillus niger and Candida albicans, with the screening data indicating good antifungal activity comparable to the standard drug ciclopiroxolamine. niscpr.res.in
Similarly, 2-chloro-6-methylquinoline hydrazones were tested against Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. doaj.org Research into 2,6-disubstituted quinolines identified two subseries, 6-amide and 6-urea derivatives, with fungicidal activity against Candida albicans, showing minimal fungicidal concentration (MFC) values below 15 µM. nih.gov Certain compounds also demonstrated potent activity against C. albicans biofilms. nih.gov Another study found that quinoline derivatives linked to a chalcone (B49325) moiety, when combined with fluconazole, showed good inhibitory activity against C. albicans, including fluconazole-resistant strains. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives
| Compound Class/Name | Fungal Strain | Activity Measurement | Key Finding |
|---|---|---|---|
| 2-Chloroquinoline derivatives | Multiple strains | Growth inhibition | Demonstrated antifungal potential annexpublishers.comresearchgate.net |
| (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives | Aspergillus niger, Candida albicans | Qualitative Activity | Good activity, comparable to ciclopiroxolamine niscpr.res.in |
| 2,6-disubstituted quinolines (6-amide and 6-urea derivatives) | Candida albicans | MFC | < 15 µM nih.gov |
| Quinoline-chalcone derivatives (with Fluconazole) | Fluconazole-resistant C. albicans | Growth inhibition | Good inhibitory activity nih.gov |
In Vitro Anti-Parasitic and Anti-Infective Studies
Beyond bacteria and fungi, quinoline derivatives have been explored for their efficacy against parasites and viruses.
The quinoline core is famously associated with antimalarial drugs like chloroquine. Research continues to explore new quinoline derivatives for activity against Plasmodium falciparum. A study of novel dihydropyrimidines and other derivatives with quinolinyl residues found that several compounds possessed moderate to high antimalarial activities, with IC50 values ranging from 0.014–5.87 μg/mL. nih.gov Specifically, certain compounds showed excellent activity against P. falciparum when compared to chloroquine. nih.gov
Another investigation into 1,2,3-triazol-1-yl quinoline derivatives showed activity against the chloroquine-resistant (CQR) W2 clone of P. falciparum, with some compounds having IC50 values in the low micromolar range without toxicity to HepG2 cells. nih.gov A separate class of compounds, based on an indol-3-yl linked to a 4-aminoquinoline moiety, also showed promising activity against both chloroquine-sensitive (3D7) and resistant (K1) strains of the malaria parasite. acs.org Furthermore, twenty-seven chloroquine acetamide hybrids were evaluated, all possessing antimalarial activity with an IC50 range of 1.29 – 53.98 µM against the chloroquine-sensitive NF54 strain. ajol.info
Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against P. falciparum
| Compound Class | P. falciparum Strain(s) | Activity Measurement | Result Range |
|---|---|---|---|
| Dihydropyrimidine-quinolinyl hybrids | Not specified | IC50 | 0.014–5.87 μg/mL nih.gov |
| 1,2,3-Triazol-1-yl quinoline derivatives | W2 (Chloroquine-resistant) | IC50 | 1.4 to 46 μM nih.gov |
| Indole-linked 4-aminoquinolines | 3D7 (Sensitive), K1 (Resistant) | IC50 | e.g., 170 nM for compound 1a against 3D7 acs.org |
Tuberculosis remains a significant global health threat, and new anti-tubercular agents are urgently needed. A series of substituted quinolinyl chalcones, pyrimidines, and pyridines were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov This research aimed to establish the role of the 2-chloroquinoline nucleus as a key pharmacophoric group for antimycobacterial activity. nih.gov
Another study focused on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, finding that thirteen compounds exhibited moderate to good antitubercular activity against M. tuberculosis H37Rv, with MICs ranging from 9.2 to 106.4 μM. nih.gov Notably, two compounds from this series showed activity comparable to the standard drug pyrazinamide. nih.gov Further research on quinolone derivatives led to the identification of compounds with MIC values in the range of 1.2–3 μg/mL against the H37Rv strain and excellent activity against a multidrug-resistant (MDR-TB) strain. rsc.org
Table 4: In Vitro Anti-tubercular Activity of Selected Quinoline Derivatives
| Compound Class | M. tuberculosis Strain | Activity Measurement | Result Range/Key Finding |
|---|---|---|---|
| Substituted quinolinyl chalcones, pyrimidines, and pyridines | H37Rv | In vitro evaluation | Activity confirmed nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | H37Rv | MIC | 9.2–106.4 μM nih.gov |
The broad biological activity of quinoline-related structures extends to antiviral applications.
Anti-HIV Activity: A study of 38 quinolinyl chalcones investigated their in vitro anti-HIV-1 activity. Seventeen of these compounds were identified as good anti-HIV-1 agents with EC50 values below 20 μM, and one compound emerged as the most potent with an EC50 of 1.1 μM. researchgate.net Other research has focused on quinolin-2-one derivatives as inhibitors of HIV-1 reverse transcriptase (RT). nih.govresearchgate.net Based on a known pharmacophore for non-nucleoside reverse transcriptase inhibitors (NNRTIs), several synthesized compounds showed inhibitory activities with IC50 values as low as 0.15 μM. nih.govresearchgate.net Additionally, quinolinonyl derivatives have been described as dual inhibitors of the HIV-1 integrase catalytic site and integrase-RNA interactions, thereby impairing both early and late steps of viral replication. nih.gov
Anti-MERS-CoV Activity: In the context of coronaviruses, derivatives of scaffolds related to quinoline have shown promise. A series of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives were synthesized and evaluated for anti-MERS-CoV activity. nih.gov One compound, 6,8-difluoro-3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one, exhibited a high inhibitory effect with an IC50 of 86 nM and low toxicity. nih.gov Other related heterocyclic systems, such as 2-aminoquinazolin-4(3H)-one derivatives, have also been investigated as potent inhibitors of both SARS-CoV-2 and MERS-CoV. researchgate.netnih.gov
Table 5: In Vitro Antiviral Activity of Selected Quinoline and Related Derivatives
| Compound Class | Virus | Target/Assay | Activity Measurement | Result |
|---|---|---|---|---|
| Quinolinyl chalcones | HIV-1 | Cell-based assay | EC50 | 1.1 µM (most potent) researchgate.net |
| Quinolin-2-one derivatives | HIV-1 | Reverse Transcriptase Inhibition | IC50 | 0.15 µM (most potent) nih.govresearchgate.net |
| 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives | MERS-CoV | Cell-based assay | IC50 | 86 nM (most potent) nih.gov |
In Vitro Anti-Proliferative and Cytotoxicity Studies on Cell Lines
The initial assessment of novel chemical entities for anticancer potential involves screening against a panel of cancer cell lines. This provides preliminary data on their cytotoxic potency and spectrum of activity.
Derivatives of the quinoline nucleus have been extensively evaluated for their anti-proliferative effects across various cancer cell lines. While specific studies on 2-Chloro-1-(quinolin-6-YL)ethanone derivatives against Ehrlich Ascites Carcinoma (EAC) are not extensively documented in publicly available literature, research on analogous quinoline structures provides significant insights.
Studies on substituted 2-arylquinolines have demonstrated notable cytotoxic activity against prostate cancer cell lines, including PC3 and LNCaP . For instance, certain C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have shown significant activity against PC3 cells, with reported IC50 values in the micromolar range. rsc.org For example, specific 2-arylquinoline derivatives displayed IC50 values of 31.37 µM and 34.34 µM in prostate sarcoma cells. rsc.org
The Baby Hamster Kidney cell line, BHK-21 , is another line used to assess the cytotoxic potential of novel compounds. nih.govcellosaurus.orgwikipedia.org Research on various heterocyclic compounds, including quinoline analogues, has utilized this cell line to establish baseline cytotoxicity and to explore mechanisms of selective cell killing between normal and transformed cells. nih.gov
The table below summarizes representative cytotoxic activities of quinoline derivatives against various cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 µM | rsc.org |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 34.34 µM | rsc.org |
| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ |
This table is interactive. Users can sort and filter the data.
A critical parameter for any potential anticancer agent is its selectivity, meaning its ability to kill cancer cells while sparing normal, healthy cells. This reduces potential side effects in therapeutic applications. Derivatives of 2-arylquinoline have been evaluated for their selective anticancer properties by comparing their cytotoxicity in cancer cell lines (HeLa, PC3, MCF-7) against non-tumor cells like human dermis fibroblasts. rsc.org
Results have shown that these compounds can exhibit compelling selective anticancer properties. rsc.org For example, certain quinoline derivatives demonstrated low unspecific cytotoxicity, leading to remarkable selectivity indices (SI) ranging from 36.21 to 113.08 when compared to the standard chemotherapeutic drug doxorubicin. rsc.org The selectivity index is a crucial ratio calculated from the IC50 value on normal cells divided by the IC50 value on cancer cells. A higher SI value indicates greater selectivity for cancer cells. While L929 mouse fibroblast cells are a standard model for such evaluations, data from other normal cell lines like human fibroblasts also provide a strong indication of a compound's selectivity profile.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | Human Dermis Fibroblasts | >300 | >36.2 | rsc.org |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | Human Dermis Fibroblasts | >300 | >22.8 | rsc.org |
| Quinoline 12 | PC3 (Prostate) | 31.37 | Human Dermis Fibroblasts | >300 | >9.6 | rsc.org |
This table is interactive. Users can sort and filter the data.
Mechanistic Studies of Biological Actions In Vitro
Understanding the mechanism by which a compound exerts its cytotoxic effects is fundamental to its development as a drug. Mechanistic studies for quinoline derivatives have uncovered interactions with key cellular components and pathways.
The biological activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes or bind to cellular receptors. The P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death, has been identified as a target for quinolinone and quinoline-based antagonists. nih.gov
A primary mechanism of action for many quinoline-based compounds, particularly in the context of antimicrobial activity, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the DNA, which are ultimately fatal to the cell.
This mechanism has also been explored for its anticancer potential. The chloro group on the quinoline ring can enhance the compound's ability to interact with these enzymes. While DNA gyrase is specific to bacteria, human cells have a functionally similar enzyme, topoisomerase II, which is a validated target for several clinically used anticancer drugs. It is plausible that quinoline derivatives exert their anti-proliferative effects in cancer cells through a similar mechanism of inhibiting topoisomerase enzymes, leading to DNA damage and apoptosis.
Structure-Activity Relationship (SAR) Studies Based on In Vitro Data
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For quinoline and quinolinone derivatives, SAR analyses have provided valuable insights into how different chemical modifications influence their biological activity.
For P2X7 receptor antagonists, SAR studies on the quinolinone scaffold revealed that specific substituents at various positions are crucial for activity. For instance, an adamantyl carboxamide group at one position and a 4-methoxy substitution at another were found to be optimal for antagonistic activity. nih.gov The transition from a quinolinone to a quinoline skeleton, particularly with a chloride at the 2-position, was a key modification that enhanced potency. nih.gov
In the context of anticancer activity, SAR studies of 2-arylquinolines have shown that substitutions at the C-6 position of the quinoline ring play a significant role in cytotoxicity. rsc.org Furthermore, the nature of the aryl group at the 2-position also modulates the activity profile. A relationship between the lipophilicity of the quinoline derivatives and their cytotoxic effects has been observed; more lipophilic aromatic quinolines tend to show better IC50 values in cell lines like HeLa and PC3. rsc.org These SAR findings are critical for the rational design of new this compound derivatives with improved efficacy and selectivity.
Correlating Structural Modifications with Observed In Vitro Biological Potency
The biological potency of derivatives of this compound is significantly influenced by structural modifications to the quinoline core and the α-halo ketone side chain. Structure-activity relationship (SAR) studies on related quinoline scaffolds, such as quinoline-6-carboxamides, have demonstrated that the nature and position of substituents play a crucial role in determining their inhibitory potential.
In a series of quinoline-6-carboxamide benzenesulfonate derivatives, which share the quinoline-6-yl moiety, the inhibitory potency against the P2X7 receptor was found to be sensitive to substitutions on a terminal phenyl ring. Notably, the attachment of highly electronegative groups like fluoro, chloro, and iodo at the 4-position of the phenyl ring enhanced the antagonistic affinity. For instance, a 4-iodo substituted derivative exhibited a significant improvement in potency. This suggests that electron-withdrawing groups can positively modulate the biological activity of compounds containing the quinoline-6-yl scaffold.
Furthermore, general SAR studies on various quinoline derivatives have consistently highlighted the importance of substitution patterns on the quinoline ring itself. For example, in a series of 4-aminoquinolines, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for their biological activity. While this pertains to a different substitution position and functional group, it underscores the principle that modifications across the quinoline scaffold are key determinants of potency.
The following interactive data table summarizes the impact of representative structural modifications on the in vitro biological potency of quinoline derivatives, drawing parallels that may inform the optimization of the this compound scaffold.
| Scaffold | Modification | Biological Target | Observed Potency (IC50) |
| Quinoline-6-carboxamide | 4-Iodo substitution on terminal phenyl ring | P2X7R | 0.566 µM |
| Quinoline-6-carboxamide | 4-Fluoro substitution on terminal phenyl ring | P2X7R | 0.624 µM |
| Quinoline-6-carboxamide | 4-Chloro substitution on terminal phenyl ring | P2X7R | 0.813 µM |
| 4-Aminoquinoline | Substituent at 3-position of quinoline ring | α(2C)-adrenoceptor | Critical for activity |
Identification of Key Pharmacophoric Features within the Quinoline-α-Halo Ketone Scaffold
Pharmacophore modeling of various quinoline derivatives has revealed several key features that are consistently associated with biological activity. While specific models for the quinoline-α-halo ketone scaffold are not extensively detailed in the available literature, insights can be drawn from related quinoline-based inhibitors targeting various biological entities.
A common pharmacophoric model for quinoline derivatives often includes a combination of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. For instance, a five-point pharmacophore model developed for a series of quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as essential features for activity. The quinoline ring system itself typically serves as one of the key aromatic features, providing a rigid scaffold for the optimal orientation of other pharmacophoric elements.
In the context of the this compound scaffold, the following features can be hypothesized as critical pharmacophoric points:
Aromatic Ring: The quinoline ring system is a fundamental aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the biological target.
Hydrogen Bond Acceptor: The carbonyl group of the ethanone (B97240) moiety is a prominent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a target's active site.
Halogen Atom: The chlorine atom at the α-position of the ketone is an electrophilic center and can participate in halogen bonding or other specific interactions. Its presence significantly influences the electronic properties of the side chain.
Quinoline Nitrogen: The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, contributing to the binding affinity.
The spatial arrangement of these features is critical for effective interaction with a biological target. The rigid quinoline scaffold dictates the relative positions of the ethanone side chain and any substituents on the ring, thereby defining the geometry of the pharmacophore. Further computational and experimental studies are necessary to refine a precise pharmacophore model for this specific class of compounds.
Applications in Advanced Chemical Research and Material Science
2-Chloro-1-(quinolin-6-YL)ethanone as a Building Block in Complex Organic Synthesis
The primary application of this compound is as a foundational element in the synthesis of sophisticated organic molecules. The α-chloro ketone is a powerful functional group that readily reacts with a wide array of nucleophiles, enabling chemists to attach the quinolin-6-ylacetyl scaffold to other molecular fragments. This facilitates the rapid assembly of compound libraries for screening and development. A positional isomer, 2-chloro-1-(quinolin-8-yl)ethanone, is known to undergo substitution, oxidation, and reduction reactions, highlighting the chemical versatility of this class of compounds .
The quinoline (B57606) nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govnih.gov this compound serves as an essential precursor for creating novel bioactive scaffolds by leveraging the reactivity of its chloroacetyl group.
Researchers can synthesize a variety of heterocyclic systems by reacting the α-chloro ketone with different nucleophilic reagents. For instance, condensation with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines can yield imidazole-containing structures. These new, more complex molecules often exhibit enhanced or entirely new biological activities. Studies on related chloro-quinoline derivatives have shown their successful use in constructing potent inhibitors of enzymes like COX-2 and 15-LOX, which are involved in inflammatory responses. nih.gov Similarly, this building block is valuable for creating derivatives for screening against infectious diseases, as seen in the development of potential antimycobacterial agents from 6-substituted quinolines. nih.gov
The table below illustrates some of the potential bioactive scaffolds that can be synthesized using this compound as a starting material.
| Nucleophile | Reaction Type | Resulting Scaffold Class | Potential Biological Relevance |
| Thiourea | Hantzsch Thiazole (B1198619) Synthesis | Aminothiazole-Quinoline Hybrids | Anticancer, Antimicrobial |
| Hydrazine (B178648) Derivatives | Condensation/Cyclization | Pyrazole-Quinoline Hybrids | Anti-inflammatory, Kinase Inhibitors |
| Amidines | Condensation/Cyclization | Imidazole-Quinoline Hybrids | Anticancer, Antifungal |
| Amines/Anilines | Nucleophilic Substitution | α-Amino Ketone Derivatives | Precursors for various heterocycles |
This table is illustrative of the synthetic possibilities based on the known reactivity of α-chloro ketones and the established biological importance of the quinoline scaffold.
Beyond therapeutic applications, the quinoline moiety is an intrinsically fluorescent scaffold, making it an excellent component for chemical probes used in bio-imaging and diagnostics. nih.govresearchgate.net Chemical probes are molecules designed to interact with specific biological targets (like enzymes or ions) and produce a detectable signal, often a change in fluorescence. bohrium.comrsc.org
This compound is an ideal starting point for synthesizing such probes. The reactive chloroacetyl group allows for the covalent attachment of the fluorescent quinoline core to a recognition element (e.g., a ligand for a specific protein, a metal chelator, or a pH-sensitive group). The reaction involves a simple nucleophilic substitution, where a nucleophile on the recognition element displaces the chloride atom, forming a stable covalent bond. This modular approach enables the rational design of probes for a multitude of biological applications, including live-cell imaging and sensing of intracellular analytes like nitric oxide or metal ions. nih.govbohrium.com
The synthesis of quinoline-based probes often involves straightforward, high-yield reactions, making them suitable for developing diverse libraries for high-throughput screening. nih.gov
| Probe Target | Recognition Moiety (Example) | Linkage Chemistry | Application |
| Specific Enzyme | Amine-containing inhibitor | Nucleophilic Substitution | Enzyme activity imaging |
| Metal Ions (e.g., Zn²⁺, Mg²⁺) | Schiff base or diamine chelator | Synthesis from precursor | Ion sensing in cells rsc.org |
| pH Variations | pH-sensitive amine | Nucleophilic Substitution | Mapping intracellular pH nih.gov |
| Cellular Structures | Lipophilic tail | Synthesis from precursor | Organelle staining (e.g., lipid droplets) researchgate.net |
This table outlines the design strategy for creating chemical probes from the title compound.
Potential in Functional Materials Research
The applications of this compound extend into material science, where the unique electronic and structural properties of the quinoline ring can be harnessed to create novel functional materials.
The development of structured materials on the nano- and mesoscale, such as metal-organic frameworks (MOFs) and coordination polymers, relies on precursors that can self-assemble into ordered arrays. While this compound is not a ligand itself, it can be readily converted into molecules that are.
The quinoline nitrogen atom possesses coordinating ability, and the α-chloro ketone group can be transformed into more potent chelating functionalities. For example, it can be used to synthesize β-diketone or imidazole-based ligands. These modified quinoline derivatives can then coordinate with metal ions to form extended networks with defined porosity and structure. A related compound, 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, points to the ability of such functionalized quinolines to chelate metals, a fundamental property for creating larger, structured materials. Furthermore, specialized quinoline-based ligands can be used to stabilize atomically precise nanoclusters, such as gold nanoclusters, which have applications in visible-light photocatalysis. acs.org
The quinoline ring is an aromatic heterocycle with inherent photophysical properties, including fluorescence. nih.gov These properties can be finely tuned through chemical modification, making this compound a valuable precursor for creating organic materials with enhanced electronic and photonic capabilities for applications in sensors, dyes, and organic light-emitting diodes (OLEDs).
By reacting the ketone functional group or using it as an anchor point to build larger, more complex molecules, chemists can alter the electronic structure of the quinoline system. For example, creating extended π-conjugated systems through condensation or cross-coupling reactions can shift the absorption and emission wavelengths of the molecule, changing its color and fluorescent properties. This strategy is central to the design of novel organic dyes and fluorescent sensors. The modular synthesis enabled by this building block allows for the creation of materials where properties like fluorescence quantum yield, Stokes shift, and environmental sensitivity are optimized for specific applications. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
